molecular formula C7H9N3O2 B1314015 Ethyl 3-aminopyrazine-2-carboxylate CAS No. 36526-32-6

Ethyl 3-aminopyrazine-2-carboxylate

Cat. No.: B1314015
CAS No.: 36526-32-6
M. Wt: 167.17 g/mol
InChI Key: IVPKIZXZEISSOJ-UHFFFAOYSA-N
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Description

Ethyl 3-aminopyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H9N3O2. It is a derivative of pyrazine, characterized by the presence of an amino group at the third position and an ethyl ester group at the second position of the pyrazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

Ethyl 3-aminopyrazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting bacterial infections.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Safety and Hazards

The safety information for Ethyl 3-aminopyrazine-2-carboxylate indicates that it is classified under the GHS07 category . The hazard statements include H315, H319, and H335, suggesting that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Ethyl 3-aminopyrazine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prolyl-tRNA synthetase, an enzyme crucial for protein synthesis . This interaction inhibits the enzyme’s activity, thereby affecting protein synthesis. Additionally, this compound has been found to interact with fatty acid synthase, inhibiting its activity and thus impacting lipid metabolism .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the biosynthesis of mycolic acids in mycobacteria by targeting fatty acid synthase . This inhibition disrupts the cell wall synthesis in mycobacteria, leading to cell death. Moreover, this compound has shown cytotoxic effects on HepG2 cancer cells, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It acts as an ATP-competitive inhibitor of prolyl-tRNA synthetase, mimicking the interactions of the adenine core . This inhibition prevents the formation of aminoacyl-adenylate, a crucial intermediate in protein synthesis. Additionally, this compound inhibits fatty acid synthase by binding to its active site, thereby blocking the enzyme’s catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cell growth and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit bacterial growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as prolyl-tRNA synthetase and fatty acid synthase, affecting protein and lipid metabolism . The compound’s inhibition of these enzymes leads to alterations in metabolic flux and changes in metabolite levels, which can have downstream effects on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cells is influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the cytoplasm or nucleus, where it can exert its effects on cellular processes such as gene expression and protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-aminopyrazine-2-carboxylate can be synthesized through various methods. One common approach involves the esterification of 3-aminopyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: For large-scale production, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazine N-oxides.

    Reduction: The compound can be reduced to form 3-aminopyrazine-2-carboxamide.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products:

    Oxidation: Pyrazine N-oxides.

    Reduction: 3-aminopyrazine-2-carboxamide.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 3-aminopyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:

    3-aminopyrazine-2-carboxamide: Similar in structure but with an amide group instead of an ester.

    3-aminopyrazine-2-carboxylic acid: The parent compound with a carboxylic acid group.

    Mthis compound: Similar ester derivative with a methyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts different physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-aminopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPKIZXZEISSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498333
Record name Ethyl 3-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36526-32-6
Record name Ethyl 3-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 3-aminopyrazine-2-carboxylate in the context of the research paper?

A1: The paper [] outlines a novel synthetic route for pyrazines, a class of heterocyclic compounds with diverse biological activities. this compound serves as a key intermediate in this synthesis. The researchers successfully synthesized various derivatives of this compound, highlighting its versatility as a building block for more complex pyrazine structures. This opens avenues for exploring the potential applications of these derivatives in medicinal chemistry and drug discovery.

Q2: Can you describe the synthetic route used to obtain this compound in the study?

A2: The synthesis of this compound involved a multi-step process starting with Ethyl ethoxycarbonylacetimidate hydrochloride []. This compound was converted to Ethyl 2-amidino-2-nitroso-acetate or Ethyl 2-amidino-2-phenylazo-acetate. Subsequent reduction yielded Ethyl 2-amidino-2-aminoacetate dihydrochloride. Finally, cyclization of this compound with various 1,2-dicarbonyl reagents in the presence of a base resulted in the formation of this compound derivatives.

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